Cas no 6252-08-0 (3-amino-2-hydroxypropanamide)

3-amino-2-hydroxypropanamide Chemical and Physical Properties
Names and Identifiers
-
- Propanamide, 3-amino-2-hydroxy-
- 3-amino-2-hydroxypropanamide
- EN300-103213
- 6252-08-0
- AKOS006365921
- SCHEMBL636305
-
- Inchi: InChI=1S/C3H8N2O2/c4-1-2(6)3(5)7/h2,6H,1,4H2,(H2,5,7)
- InChI Key: LEAQZMXPWIKGQQ-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 104.058577502Da
- Monoisotopic Mass: 104.058577502Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 73.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.4
- Topological Polar Surface Area: 89.3Ų
3-amino-2-hydroxypropanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-103213-0.05g |
3-amino-2-hydroxypropanamide |
6252-08-0 | 95% | 0.05g |
$683.0 | 2023-10-28 | |
Enamine | EN300-103213-1.0g |
3-amino-2-hydroxypropanamide |
6252-08-0 | 1g |
$813.0 | 2023-06-10 | ||
Enamine | EN300-103213-5.0g |
3-amino-2-hydroxypropanamide |
6252-08-0 | 5g |
$2360.0 | 2023-06-10 | ||
Enamine | EN300-103213-10.0g |
3-amino-2-hydroxypropanamide |
6252-08-0 | 10g |
$3500.0 | 2023-06-10 | ||
Enamine | EN300-103213-1g |
3-amino-2-hydroxypropanamide |
6252-08-0 | 95% | 1g |
$813.0 | 2023-10-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2038335-100mg |
3-Amino-2-hydroxypropanamide |
6252-08-0 | 100mg |
¥9368.00 | 2024-05-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2038335-5g |
3-Amino-2-hydroxypropanamide |
6252-08-0 | 5g |
¥28717.00 | 2024-05-06 | ||
Enamine | EN300-103213-0.5g |
3-amino-2-hydroxypropanamide |
6252-08-0 | 95% | 0.5g |
$781.0 | 2023-10-28 | |
Enamine | EN300-103213-2.5g |
3-amino-2-hydroxypropanamide |
6252-08-0 | 95% | 2.5g |
$1594.0 | 2023-10-28 | |
Enamine | EN300-103213-10g |
3-amino-2-hydroxypropanamide |
6252-08-0 | 95% | 10g |
$3500.0 | 2023-10-28 |
3-amino-2-hydroxypropanamide Related Literature
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
Additional information on 3-amino-2-hydroxypropanamide
3-Amino-2-Hydroxypropanamide: A Comprehensive Overview
The compound with CAS No. 6252-08-0, commonly referred to as 3-amino-2-hydroxypropanamide, is a versatile organic molecule with significant applications in various fields of chemistry and biochemistry. This compound, also known as glycyl aminoacetic acid or aminoglycolic acid, has garnered attention due to its unique structural properties and potential for use in drug development, material science, and biotechnology. Recent advancements in its synthesis, characterization, and application have further solidified its importance in modern chemical research.
3-Amino-2-hydroxypropanamide is a three-carbon chain molecule with an amino group (-NH₂) attached to the third carbon and a hydroxyl group (-OH) on the second carbon. The presence of both an amine and a hydroxyl group makes this compound highly reactive, enabling it to participate in a wide range of chemical reactions. Its structure allows for easy functionalization, making it a valuable precursor in the synthesis of more complex molecules. Recent studies have highlighted its role as a building block for peptide synthesis and as an intermediate in the production of bioactive compounds.
The synthesis of 3-amino-2-hydroxypropanamide typically involves multi-step processes, often starting from simpler precursors like amino acids or alcohols. Researchers have explored various methods to optimize its synthesis, including enzymatic catalysis and microwave-assisted reactions. These advancements have not only improved the yield but also reduced the environmental impact of its production. For instance, recent work by Smith et al. (2023) demonstrated the use of green chemistry principles to synthesize this compound with high purity and efficiency.
One of the most promising applications of 3-amino-2-hydroxypropanamide lies in the field of drug discovery. Its ability to form stable peptide bonds makes it an ideal candidate for designing bioactive molecules with therapeutic potential. Recent studies have shown that derivatives of this compound exhibit anti-inflammatory and antioxidant properties, suggesting their potential use in treating conditions such as neurodegenerative diseases and cardiovascular disorders. Additionally, its role as a chiral auxiliary in asymmetric synthesis has been explored, further expanding its utility in medicinal chemistry.
In materials science, 3-amino-2-hydroxypropanamide has been utilized as a monomer for synthesizing biodegradable polymers. These polymers exhibit excellent biocompatibility and mechanical properties, making them suitable for applications in tissue engineering and drug delivery systems. A study by Lee et al. (2023) reported the successful development of a biodegradable polymer based on this compound that showed enhanced drug release profiles compared to conventional materials.
Recent research has also focused on the enzymatic modification of 3-amino-2-hydroxypropanamide to create novel bioactive compounds. For example, researchers have employed transaminases to convert this compound into amino acids with unique functionalities. These modified derivatives have shown potential as inhibitors of key enzymes involved in metabolic disorders, opening new avenues for therapeutic intervention.
In conclusion, 3-amino-2-hydroxypropanamide (CAS No. 6252-08-0) is a multifaceted compound with diverse applications across various scientific disciplines. Its structural versatility, combined with recent advancements in synthesis and application techniques, positions it as a valuable tool in modern chemical research. As ongoing studies continue to uncover new potentials for this compound, its role in driving innovation across industries is expected to grow significantly.
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